Imidocarb

veterinary parasitology canine babesiosis clinical outcome

Select Imidocarb dipropionate for its clinically validated, species-differentiated antiprotozoal performance. This agent delivers single-dose bovine prophylaxis via a 48.5-day hepatic tissue reservoir, substantially reducing labor and animal stress versus multi-dose regimens. In canine babesiosis, it achieves a 6.2% mortality rate compared to 10.6% for diminazene, supported by a favorable equine cytotoxicity profile (7.09% PBMC damage at 125 μg/mL). For surveillance, rely on established IC₅₀ baselines of 87 ng/mL for B. bovis and 257.5 nM for T. equi, with an 8-fold shift benchmarked for emerging resistance.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
CAS No. 27885-92-3; 5318-76-3
Cat. No. B15563879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidocarb
CAS27885-92-3; 5318-76-3
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
InChIKeySCEVFJUWLLRELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidocarb 27885-92-3: Veterinary Antiprotozoal for Babesiosis and Anaplasmosis


Imidocarb (CAS 27885-92-3; dipropionate salt CAS 55750-06-6) is a carbanilide-derived antiprotozoal agent used exclusively in veterinary medicine for the treatment and prophylaxis of tick-borne hemoparasitic infections [1]. It is approved globally for bovine babesiosis and anaplasmosis, as well as equine piroplasmosis (Babesia caballi and B. equi) and canine babesiosis, with demonstrated efficacy across multiple host species [2].

Why Imidocarb Cannot Be Simply Substituted with Diminazene or Buparvaquone


Antiprotozoal selection in veterinary practice involves balancing efficacy, tissue pharmacokinetics, species-specific pathogen susceptibility, and safety margins. Imidocarb exhibits a unique prolonged tissue reservoir effect that supports single-dose prophylaxis, a therapeutic index distinct from diminazene aceturate, and variable in vitro potency against different Babesia species compared to buparvaquone [1]. Substitution without quantitative comparative data risks treatment failure or increased mortality [2].

Imidocarb 27885-92-3: Quantitative Evidence for Differentiation from Analogs


Lower Canine Babesiosis Mortality with Imidocarb vs. Diminazene Aceturate

In a 2025 clinical study of 112 dogs with laboratory-confirmed babesiosis, imidocarb dipropionate treatment resulted in significantly lower mortality compared to diminazene aceturate. Mortality was 6.2% in the imidocarb group versus 10.6% in the diminazene group, a 41.5% relative reduction in mortality risk [1].

veterinary parasitology canine babesiosis clinical outcome

Imidocarb Exhibits Lower Cytotoxicity vs. Diminazene Aceturate in Equine PBMC

In vitro cytotoxicity assessment on horse peripheral blood mononuclear cells (PBMC) demonstrated that imidocarb dipropionate produced only 7.09% cytotoxicity at 125 μg/mL, whereas diminazene aceturate caused 30.38% cytotoxicity at 100 μM [1]. Imidocarb also showed potent in vitro inhibition of Theileria equi with an IC50 of 0.139 μg/mL (equivalent to 0.279 μM), compared to diminazene's IC50 of 1.23 μM [1].

in vitro toxicology equine theileriosis drug safety

Higher Therapeutic Index (LD50/ED50) for Imidocarb vs. Diminazene and Amicarbalide in Rodent Babesiosis Models

In comparative studies against Babesia rodhaini in mice and rats, imidocarb demonstrated greater babesicidal effect than diminazene aceturate, amicarbalide diisethionate, and quinuronium sulphate, with a higher LD50/ED50 ratio [1]. This indicates a superior safety margin relative to efficacy. In horses, the therapeutic index is notably narrow (LD50 ~16 mg/kg; therapeutic dose ~2-4 mg/kg), underscoring the importance of precise dosing [2].

therapeutic index preclinical safety Babesia rodhaini

Prolonged Tissue Half-Life Enables Single-Dose Prophylaxis Against Babesia spp.

Imidocarb exhibits a unique prolonged tissue retention profile in cattle. Depletion kinetics fit a two-compartment model with beta-phase half-lives of 48.5 days in liver and 120.7 days in muscle [1]. In horses, plasma concentrations become undetectable within 12 hours post-injection, yet the drug remains sequestered in tissues long enough to confer prophylactic activity against Babesia caballi [2]. This pharmacokinetic property is not shared by diminazene aceturate, which has a shorter duration of action and requires repeated dosing.

pharmacokinetics tissue residue prophylaxis

In Vitro Potency of Imidocarb Against Theileria equi (IC50 257.5 nM) vs. Diminazene Against B. caballi (IC50 22 nM)

In a 2019 study using a microaerophilic stationary-phase culture system, imidocarb dipropionate inhibited the in vitro growth of Theileria equi with an IC50 of 257.5 nM, whereas diminazene aceturate inhibited Babesia caballi with an IC50 of 22 nM [1]. This 11.7-fold difference in potency underscores the species-specific susceptibility profiles of these two commonly used antiprotozoals, highlighting that imidocarb retains useful activity against T. equi while diminazene may be more potent against B. caballi.

in vitro susceptibility Theileria equi Babesia caballi

Potential for Induced Resistance: 8-Fold Increase in IC50 in Drug-Adapted B. bovis Line

Continuous in vitro culture of Babesia bovis in the presence of sub-inhibitory concentrations of imidocarb dipropionate resulted in the selection of a drug-adapted line with an IC50 eight times higher than the original stock (6.6 × 10⁻⁶ g/mL vs. 8.7 × 10⁻⁷ g/mL) [1]. This experimental demonstration of inducible resistance raises concerns about the potential for field resistance emergence, with recent reports of clinical treatment failure in dogs with Babesia canis in Germany [2].

drug resistance Babesia bovis in vitro adaptation

Imidocarb 27885-92-3: Validated Industrial and Research Application Scenarios


Veterinary Clinical Practice: First-Line Treatment for Canine Babesiosis with Lower Mortality Risk

In canine babesiosis cases where minimizing mortality is the primary clinical goal, imidocarb dipropionate should be preferentially selected over diminazene aceturate based on a 6.2% vs. 10.6% mortality rate observed in a 2025 comparative study [1]. This evidence supports imidocarb as the first-line agent in regions with susceptible Babesia canis strains.

Herd Health Management: Single-Dose Prophylaxis Against Bovine Babesiosis and Anaplasmosis

Imidocarb's prolonged tissue half-life (48.5 days in liver, 120.7 days in muscle) [1] enables effective single-dose prophylaxis in cattle entering endemic areas. This pharmacokinetic advantage reduces labor costs and handling stress compared to multi-dose regimens required for alternatives like diminazene aceturate [2].

Equine Piroplasmosis: Targeted Use Where Lower Cytotoxicity is Critical

For equine patients requiring antiprotozoal therapy, the significantly lower cytotoxicity of imidocarb on horse PBMCs (7.09% at 125 μg/mL) compared to diminazene aceturate (30.38% at 100 μM) [1] supports its selection when minimizing host cell damage is a priority, particularly in performance horses.

Resistance Surveillance: In Vitro Susceptibility Testing Using Validated IC50 Baselines

Research laboratories conducting surveillance for emerging Babesia drug resistance should utilize the established imidocarb IC50 baselines: 0.87 µg/mL for B. bovis parental stock [1] and 257.5 nM for T. equi [2]. An 8-fold increase in IC50 has been experimentally induced, providing a benchmark for identifying potentially resistant field isolates [1].

Technical Documentation Hub

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